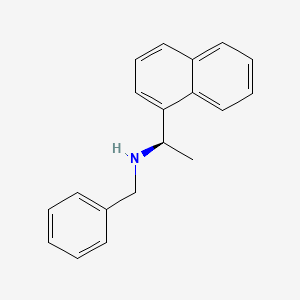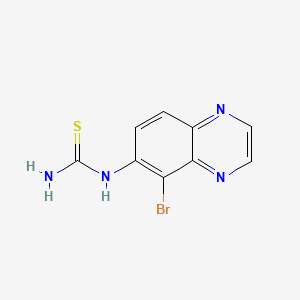
Fesoterodine Related Impurity 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fesoterodine Related Impurity 5 is a degradation product or process-related impurity found in fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder with symptoms of urge urinary incontinence. The presence of such impurities is critical to monitor as they can affect the safety and efficacy of the pharmaceutical product .
准备方法
The preparation of Fesoterodine Related Impurity 5 involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:
Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.
Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.
Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.
Water degradation: At 45°C for 24 hours.
Heat degradation: At 60°C for 48 hours.
Photolytic degradation: Exposing to ultraviolet light for about 1.2 million lux hours.
Humidity degradation: At 25°C/90% relative humidity for 7 days.
化学反应分析
Fesoterodine Related Impurity 5 undergoes various chemical reactions, including:
Oxidation: Using hydrogen peroxide as an oxidizing agent.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions.
Hydrolysis: Involves breaking down the compound using water or aqueous solutions under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, hydrogen peroxide, and ultraviolet light. The major products formed from these reactions are various degradation products, including this compound .
科学研究应用
Fesoterodine Related Impurity 5 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. Its applications include:
Chemistry: Used in stability studies to understand the degradation pathways of fesoterodine fumarate.
Biology: Investigated for its potential biological effects and interactions with biological systems.
Medicine: Ensuring the impurity levels are within acceptable limits to prevent adverse effects in patients.
作用机制
The mechanism of action of Fesoterodine Related Impurity 5 is not well-documented, as it is primarily a degradation product. fesoterodine itself is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and reducing detrusor pressure .
相似化合物的比较
Fesoterodine Related Impurity 5 can be compared with other impurities and degradation products of fesoterodine fumarate, such as:
Impurity-1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.
Impurity-2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol.
These impurities are unique in their chemical structures and degradation pathways, highlighting the complexity of the degradation process of fesoterodine fumarate.
属性
CAS 编号 |
1428856-45-4 |
|---|---|
分子式 |
C44H60N2O3 |
分子量 |
664.98 |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)











